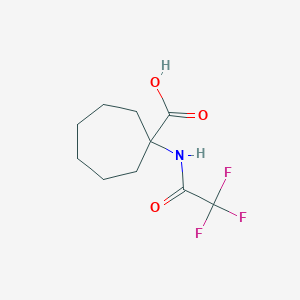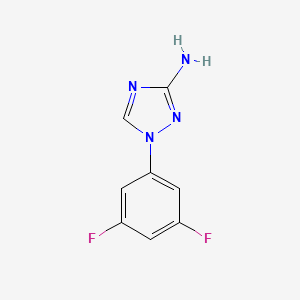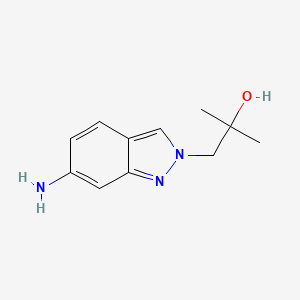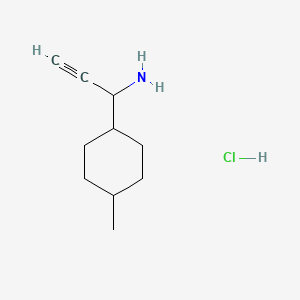![molecular formula C21H26N2O5S2 B13485270 N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13485270.png)
N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide is a chemical compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a 3-azabicyclo[3.2.2]nonane core, a sulfonyl group, and a methoxyphenyl group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{3-azabicyclo[322]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors The key steps include the formation of the 3-azabicyclo[32Common reagents used in these reactions include sulfonyl chlorides, methoxyphenyl derivatives, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The sulfonyl and methoxyphenyl groups can undergo nucleophilic substitution reactions under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfoxides or sulfones, while reduction reactions produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(5-{3-azabicyclo[32
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antiprotozoal agent, with activity against Plasmodium falciparum and Trypanosoma brucei
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases like malaria and sleeping sickness
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit key enzymes or proteins involved in the survival and replication of protozoal parasites. This inhibition disrupts essential cellular processes, leading to the death of the parasites .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other derivatives of 3-azabicyclo[3.2.2]nonane, such as:
- N-methyl-6,9-diphenyl-3-azabicyclo[3.2.2]nonan-1-amine
- 1-(N-methyl-N-((4-methyl-piperazin-1-yl)butylamino))-6,9-diphenyl-3-azabicyclo[3.2.2]nonane .
Uniqueness
What sets N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable for specific applications in chemistry, biology, and medicine .
Propiedades
Fórmula molecular |
C21H26N2O5S2 |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
N-[5-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)-2-methoxyphenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H26N2O5S2/c1-28-21-12-11-19(13-20(21)22-29(24,25)18-5-3-2-4-6-18)30(26,27)23-14-16-7-8-17(15-23)10-9-16/h2-6,11-13,16-17,22H,7-10,14-15H2,1H3 |
Clave InChI |
ZEOGWXCBDKXZFK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC3CCC(C2)CC3)NS(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B13485187.png)
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine](/img/structure/B13485189.png)
![2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid](/img/structure/B13485197.png)
![5'-Ethyl-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13485207.png)


![5-[(3-Amino-4-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485222.png)
![3-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13485230.png)




![Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride](/img/structure/B13485261.png)

